molecular formula C12H29NSi2 B582693 3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine CAS No. 147227-26-7

3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine

Cat. No.: B582693
CAS No.: 147227-26-7
M. Wt: 243.541
InChI Key: KNFKVWSSVOLVHY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine is an organosilicon compound with the molecular formula C12H30Si2. This compound is characterized by the presence of two trimethylsilyl groups attached to a butan-2-imine backbone. It is commonly used in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine typically involves the reaction of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butane with an appropriate amine source under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the butane derivative, followed by the addition of an amine to form the imine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and hydrocarbons.

    Substitution: Formation of halogenated or organometallic derivatives.

Scientific Research Applications

3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine has several applications in scientific research:

    Materials Science: Employed in the synthesis of organosilicon polymers and materials with unique properties such as hydrophobicity and thermal stability.

    Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical assays.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1,1-bis(trimethylsilyl)-1-butene
  • 1,1,3,3-Tetramethyldisiloxane
  • Bis(trimethylsilyl) diethyl silicate

Uniqueness

3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine is unique due to its imine functionality combined with the presence of two trimethylsilyl groups. This combination imparts distinct chemical reactivity and stability, making it valuable in various synthetic and industrial applications. The compound’s ability to undergo diverse chemical reactions and its utility in protecting functional groups during synthesis further highlight its uniqueness compared to similar compounds.

Biological Activity

3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine is a compound of significant interest due to its diverse chemical reactivity and potential applications in various fields, including materials science, biology, and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and research findings.

Chemical Structure:
The compound is characterized by the molecular formula C12H29N1Si2C_{12}H_{29}N_{1}Si_{2}, featuring two trimethylsilyl groups that enhance its stability and reactivity in biological systems.

Synthesis Methods:
The synthesis typically involves the reaction of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butane with an appropriate amine source. One common method employs lithium diisopropylamide (LDA) as a base to deprotonate the butane derivative, followed by amine addition to form the imine product. The reaction conditions are optimized for high yield and purity, often utilizing automated reactors in industrial settings .

The mechanism of action for this compound involves its ability to act as both a nucleophile and an electrophile. The trimethylsilyl groups stabilize reaction intermediates, facilitating interactions with molecular targets such as enzymes and receptors. This modulation can lead to specific biological effects, including alterations in enzyme activity and cellular signaling pathways .

Research Findings:

  • Biological Modulation:
    • The compound has been investigated for its potential to modify biomolecules and as a tool in biochemical assays. Its ability to interact with various molecular targets makes it valuable in studying enzyme kinetics and receptor-ligand interactions .
  • Medicinal Chemistry:
    • In medicinal chemistry, this compound has been explored as a precursor for synthesizing bioactive compounds. Its unique structure allows for the development of novel drug delivery systems that can enhance therapeutic efficacy .
  • Materials Science:
    • The compound is utilized in synthesizing organosilicon polymers that exhibit unique properties such as hydrophobicity and thermal stability. This makes it suitable for applications in coatings and advanced materials .

Case Studies:

  • Anticancer Activity:
    Research has indicated that derivatives of this compound may exhibit anticancer properties. For example, structurally modified imines have shown promise in reducing viability in cancer cell lines .
  • Enzyme Interaction Studies:
    Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant biological effects, making it a candidate for further pharmacological investigation .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
3,3-Dimethyl-1,1-bis(trimethylsilyl)-1-buteneSimilar silyl groupsLimited biological studies
1,1,3,3-TetramethyldisiloxaneSiloxane backboneUsed primarily in materials science
Bis(trimethylsilyl) diethyl silicateDifferent silicate structureLess reactive than the imine

Uniqueness: The presence of imine functionality combined with two trimethylsilyl groups imparts distinct reactivity compared to similar compounds. This unique structure allows for diverse chemical reactions while maintaining stability under various conditions .

Properties

IUPAC Name

3,3-dimethyl-1,1-bis(trimethylsilyl)butan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29NSi2/c1-12(2,3)10(13)11(14(4,5)6)15(7,8)9/h11,13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFKVWSSVOLVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=N)C([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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